tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, two fluorine atoms, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2-amino-2-methylpropanoate with a difluorinated diazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and diazepane derivatives, such as tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate and tert-butyl (2S)-6-fluoro-2-methyl-1,4-diazepane-1-carboxylate .
Uniqueness
Tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl (2S)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-8-5-14-6-11(12,13)7-15(8)9(16)17-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
UIDGFLNKIAHEKX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
Canonical SMILES |
CC1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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